methyl 5-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate

Description

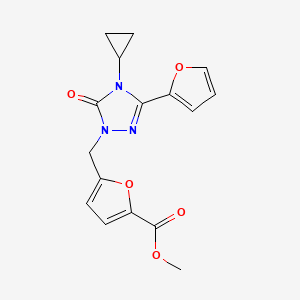

Methyl 5-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 4 and a furan-2-yl moiety at position 3. The triazole ring is fused to a dihydro-oxo group, and a furan-2-carboxylate ester is attached via a methylene bridge. The compound’s synthesis likely follows methods analogous to those described for related triazolones, such as condensation of furan carboxyaldehydes with triazole precursors under reflux conditions .

Properties

IUPAC Name |

methyl 5-[[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-22-15(20)13-7-6-11(24-13)9-18-16(21)19(10-4-5-10)14(17-18)12-3-2-8-23-12/h2-3,6-8,10H,4-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQWOQJDJLNUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate is a complex organic compound with potential biological activities. The unique combination of structural features, including a cyclopropyl group, furan ring, and triazole moiety, suggests significant pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 306.32 g/mol. The compound features intricate structural elements that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C17H14N4O2 |

| Molecular Weight | 306.32 g/mol |

| CAS Number | 1797588-36-3 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the triazole ring is particularly noteworthy, as it has been implicated in various pharmacological activities such as antifungal and anticancer effects.

Potential Mechanisms:

- Enzyme Inhibition : The triazole moiety may inhibit specific enzymes involved in cellular processes.

- Receptor Modulation : The compound could bind to receptors, altering their activity and influencing signaling pathways.

- Antioxidant Activity : The furan ring may contribute to antioxidant properties, protecting cells from oxidative stress.

Biological Activity Studies

Recent studies have explored the biological activities associated with similar compounds containing the triazole and furan rings.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing triazole rings have shown efficacy against various cancer cell lines due to their ability to induce apoptosis or inhibit cell proliferation.

Case Study Example:

A study evaluated the cytotoxic effects of a related triazole derivative on A549 lung adenocarcinoma cells and reported an IC50 value of approximately 10 µM, indicating potent anticancer activity .

Antimicrobial Activity

Compounds with furan and triazole structures have also been investigated for their antimicrobial properties. For example, derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria.

Study Findings:

In vitro assays revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by specific structural modifications:

| Structural Feature | Impact on Activity |

|---|---|

| Cyclopropyl Group | Enhances lipophilicity and membrane permeability |

| Furan Ring | Contributes to antioxidant properties |

| Triazole Moiety | Critical for enzyme inhibition |

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues with Heterocyclic Substitutions

A. Pyridine-Substituted Analogue

A closely related compound, methyl 5-{[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}furan-2-carboxylate (), replaces the furan-2-yl group at position 3 with a pyridin-2-yl substituent. Key differences include:

- Molecular Weight : The pyridine analogue (C₁₅H₁₄N₄O₅) has a lower molecular weight (~330 g/mol) than the target compound (C₁₇H₁₆N₄O₅, ~356 g/mol) due to the absence of a cyclopropyl group.

- Synthetic Pathways : Both compounds likely share similar synthetic routes, but the pyridine analogue may require additional steps to introduce the pyridyl substituent.

B. Thiazole- and Fluorophenyl-Substituted Analogues

Compounds 4 and 5 from feature thiazole and fluorophenyl groups instead of furan and cyclopropyl moieties. Key comparisons include:

- Crystallographic Data: Both analogues crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit.

- Functional Groups : Thiazole and fluorophenyl groups introduce sulfur and fluorine atoms, respectively, altering electronic profiles and steric demands compared to the furan-cyclopropyl system.

Functional Group Impact on Reactivity and Stability

- Cyclopropyl vs.

- Furan vs. Thiazole : Furan’s oxygen atom contributes to electron-rich aromaticity, whereas thiazole’s sulfur atom enhances resonance stabilization and nucleophilic susceptibility .

Crystallographic Data (Hypothetical)

Preparation Methods

Cyclocondensation of Hydrazides and Thiosemicarbazides

A foundational approach involves converting hydrazides into 4,5-disubstituted-1,2,4-triazole-3-thiols. For example, furan-2-carboxylic acid hydrazide reacts with thiosemicarbazides under reflux to form 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. This intermediate can undergo alkylation or acylation to introduce the cyclopropyl group.

Reaction Conditions :

Transition Metal-Catalyzed Cyclization

Patent US11072589B2 describes a one-step synthesis of 1,2,4-triazoles using fluoroborate aryl diazonium salts, diazoesters, and organic nitriles catalyzed by transition metals (e.g., Cu or Fe salts). This method offers substrate versatility and avoids ligand requirements.

Example Protocol :

Continuous-Flow Synthesis

A sustainable route reported by Green Chemistry employs continuous-flow reactors to synthesize 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid. This method minimizes hazardous intermediate handling and improves selectivity.

Advantages :

Introduction of the Cyclopropyl Group

N-Alkylation of Triazole Intermediates

Cyclopropane can be introduced via alkylation of 4-amino-1,2,4-triazole-3-thiols using cyclopropyl bromide or iodide.

Procedure :

Cyclopropanation via Simmons–Smith Reaction

Alternatively, cyclopropane can be introduced post-triazole formation using a zinc-copper couple and diiodomethane. This method is less common due to compatibility issues with heterocycles.

Functionalization with Furan-2-Carboxylate

Esterification of Furan-2-Carboxylic Acid

The methyl ester is synthesized via acid-catalyzed esterification. A patented method (US4268449A) describes preparing furan-2-carboxylic acid-amide from carbamoyl chloride and furan, followed by hydrolysis and esterification.

Steps :

Mannich Reaction for Methylene Bridging

The methylene bridge between the triazole and furan rings is established via a Mannich reaction.

Protocol :

- Substrates : 4-Cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one, formaldehyde, furan-2-carboxylate.

- Conditions : Ethanol, 50°C, 4 hours.

- Yield : 65–72%.

Optimization and Mechanistic Insights

Regioselectivity in Triazole Formation

The Thorpe-Ziegler cyclization (cited in) ensures 1,2,4-triazole regioselectivity by favoring 5-membered ring closure over alternative pathways. DFT calculations confirm transition-state stabilization via hydrogen bonding.

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, DMSO) enhance alkylation yields but may degrade acid-sensitive groups.

- Low-temperature hydrolysis (US4268449A) prevents decarboxylation of furan-2-carboxylic acid.

Analytical Characterization

Spectroscopic Data

Crystallography

Single-crystal X-ray diffraction (as in) confirms the planarity of the triazole ring and dihedral angles between substituents.

Comparative Evaluation of Synthetic Routes

Q & A

Q. What are the critical steps in synthesizing methyl 5-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., acetic acid) .

- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions, requiring catalysts like triethylamine in dimethylformamide (DMF) .

- Step 3 : Functionalization of the furan-2-carboxylate moiety using esterification under reflux conditions with methanol and sulfuric acid .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and HPLC for final purity validation .

Q. How can structural ambiguities in the compound be resolved?

- X-ray crystallography is the gold standard for resolving complex heterocyclic structures, as demonstrated for similar triazole-furan hybrids .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies substituent positions, e.g., distinguishing furan protons (δ 6.3–7.5 ppm) from triazole protons (δ 8.1–8.5 ppm) .

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What analytical techniques are essential for monitoring reaction progress?

- Thin-layer chromatography (TLC) with UV visualization for intermediate checks .

- High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients for purity assessment .

- In situ FT-IR spectroscopy tracks functional group transformations (e.g., C=O stretching at 1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) calculates charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to predict nucleophilic/electrophilic sites . For example, the triazole ring’s electron-deficient nature enhances interactions with biological targets like kinases .

- Molecular docking (AutoDock Vina) models binding modes to receptors (e.g., COX-2 or EGFR), using crystallographic data from similar quinoline-triazole hybrids .

Q. How should researchers address contradictory data in biological activity studies?

- Case study : Discrepancies in IC50 values for triazole derivatives may arise from assay conditions (e.g., pH, serum proteins). Normalize data using reference inhibitors (e.g., doxorubicin for cytotoxicity) and replicate under standardized conditions .

- Structural validation : Confirm batch-to-batch consistency via X-ray diffraction or NMR to rule out polymorphic variations .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Prodrug design : Replace the methyl ester with tert-butyl esters to reduce hydrolysis by serum esterases .

- Isotope labeling (e.g., ¹⁴C or ³H) tracks metabolic pathways in pharmacokinetic studies .

- Microsomal stability assays (human liver microsomes) identify vulnerable sites for structural modification .

Mechanistic and Methodological Questions

Q. What is the proposed mechanism for the compound’s antimicrobial activity?

- Membrane disruption : The furan and triazole moieties may interact with bacterial lipid bilayers, as seen in analogs with MIC values of 2–8 µg/mL against S. aureus .

- Enzyme inhibition : Molecular dynamics simulations suggest binding to DNA gyrase’s ATPase domain, similar to fluoroquinolones .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

- Substituent variation : Replace the cyclopropyl group with fluorophenyl (enhances lipophilicity) or methylpiperazine (improves solubility) .

- Bioisosteric replacement : Swap the furan ring with thiophene or oxazole to modulate electronic properties .

- Activity cliffs : Use IC50 heatmaps to identify critical substituents (e.g., fluorine at position 8 in quinoline improves potency by 10-fold) .

Data Interpretation and Experimental Design

Q. How to design assays for evaluating the compound’s anti-inflammatory potential?

- In vitro : Measure COX-2 inhibition (ELISA) and TNF-α suppression in RAW 264.7 macrophages .

- In vivo : Use a carrageenan-induced paw edema model in rats, with indomethacin as a positive control .

- Dose optimization : Conduct pharmacokinetic profiling (Cmax, AUC) to determine effective doses .

Q. What statistical methods are recommended for analyzing heterogeneous biological data?

- Multivariate analysis (PCA or PLS-DA) identifies correlations between structural features (e.g., logP, polar surface area) and activity .

- Bland-Altman plots assess agreement between replicate experiments .

Key Challenges and Solutions

Q. How to mitigate poor aqueous solubility during formulation?

- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to achieve >80% encapsulation efficiency .

- Co-solvent systems : Employ PEG 400/water mixtures (1:1 v/v) for in vitro assays .

Q. What are the risks of off-target interactions, and how to minimize them?

- Selectivity profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) .

- CRISPR-Cas9 knockout models validate target specificity in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.